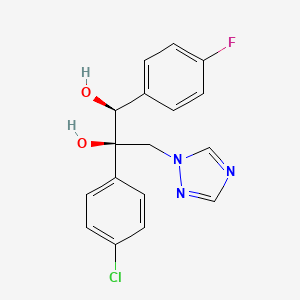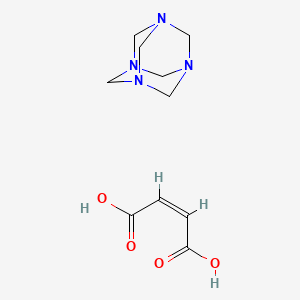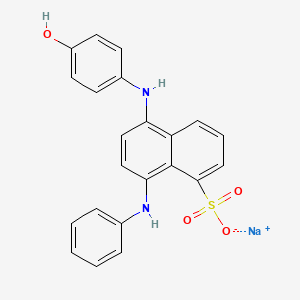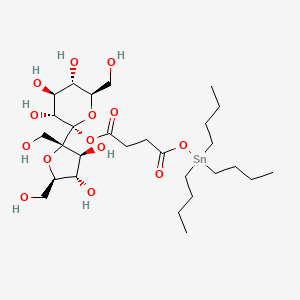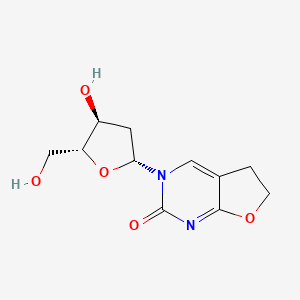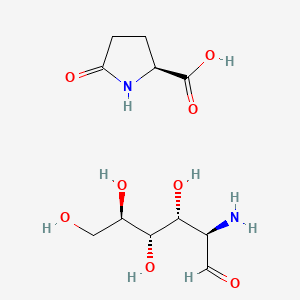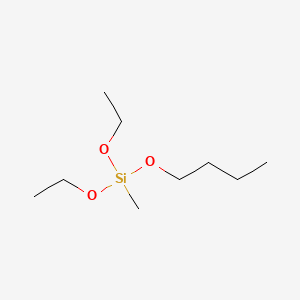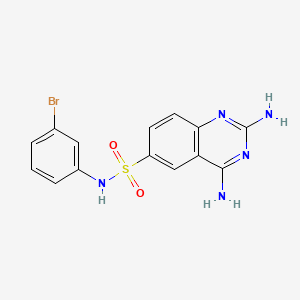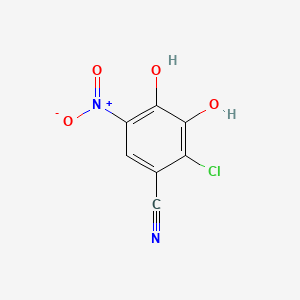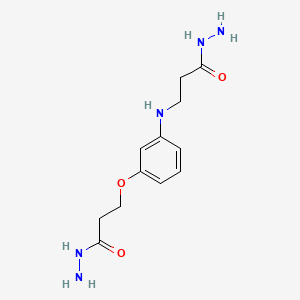
N-(3-(3-Hydrazino-3-oxopropoxy)phenyl)-beta-alaninohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3-Hydrazino-3-oxopropoxy)phenyl)-beta-alaninohydrazide: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes hydrazine and oxopropoxy groups attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(3-Hydrazino-3-oxopropoxy)phenyl)-beta-alaninohydrazide typically involves multiple steps. One common method includes the reaction of 3-(3-Hydrazino-3-oxopropoxy)benzoic acid with beta-alanine hydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under precise conditions. The use of catalysts and continuous monitoring of reaction parameters such as pH, temperature, and pressure are crucial to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-(3-Hydrazino-3-oxopropoxy)phenyl)-beta-alaninohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, water.
Major Products: The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(3-(3-Hydrazino-3-oxopropoxy)phenyl)-beta-alaninohydrazide is used as a precursor for synthesizing more complex molecules. Its unique structure allows it to participate in various organic synthesis reactions, making it valuable for developing new compounds.
Biology: The compound has potential applications in biological research, particularly in studying enzyme interactions and protein modifications. Its hydrazine group can form covalent bonds with specific amino acids, making it useful for labeling and tracking proteins.
Medicine: In medicine, this compound is being explored for its potential as a therapeutic agent. Its ability to interact with biological molecules suggests it could be used in drug development, particularly for targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for manufacturing polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of N-(3-(3-Hydrazino-3-oxopropoxy)phenyl)-beta-alaninohydrazide involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with specific amino acids, leading to modifications in protein structure and function. This interaction can inhibit or activate enzymatic activity, depending on the target and the context of the reaction.
Comparaison Avec Des Composés Similaires
- 3-(3-Hydrazino-3-oxopropoxy)benzoic acid hydrazide
- 4-(3-Hydrazinyl-3-oxopropoxy)benzoic acid hydrazide
Comparison: Compared to these similar compounds, N-(3-(3-Hydrazino-3-oxopropoxy)phenyl)-beta-alaninohydrazide is unique due to the presence of the beta-alanine moiety. This additional group enhances its reactivity and allows for more diverse applications in various fields. The beta-alanine group also provides additional sites for chemical modifications, making it a more versatile compound for research and industrial purposes.
Propriétés
Numéro CAS |
93839-73-7 |
|---|---|
Formule moléculaire |
C12H19N5O3 |
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
3-[3-(3-hydrazinyl-3-oxopropoxy)anilino]propanehydrazide |
InChI |
InChI=1S/C12H19N5O3/c13-16-11(18)4-6-15-9-2-1-3-10(8-9)20-7-5-12(19)17-14/h1-3,8,15H,4-7,13-14H2,(H,16,18)(H,17,19) |
Clé InChI |
GSAWQNUNVUIPOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCCC(=O)NN)NCCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



